molecular formula C6H12N2O2 B8637034 (R)-6-methoxymethyl-piperazin-2-one

(R)-6-methoxymethyl-piperazin-2-one

Cat. No.: B8637034
M. Wt: 144.17 g/mol
InChI Key: OJVSLPDXBRRCMK-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-6-Methoxymethyl-piperazin-2-one (CAS 323581-45-9) is a chiral piperazinone building block with the molecular formula C6H12N2O2 and a molecular weight of 144.17 g/mol . This compound features a ketone group on its ring, classifying it as a piperazinone, a subclass of piperazines known to be versatile scaffolds in medicinal chemistry . Piperazine derivatives are frequently explored in pharmaceutical research for their diverse biological activities. Recent scientific literature highlights a growing interest in novel piperazine derivatives, particularly in the development of radioprotective agents to mitigate the effects of ionizing radiation . While the specific mechanism of action for (R)-6-Methoxymethyl-piperazin-2-one is not fully elucidated, piperazine-based compounds can exhibit their effects through interactions with various biological targets. For instance, some piperazines are known to function as agonists or antagonists at neurotransmitter receptors, while others may inhibit specific enzymes or be incorporated into larger, more complex molecular structures to modulate their properties . The (R)-enantiomer provides a specific three-dimensional structure that is crucial for asymmetric synthesis and for investigating stereoselective biological interactions. Researchers value this compound for its potential as an intermediate in synthesizing more complex molecules for drug discovery programs and biochemical studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(6R)-6-(methoxymethyl)piperazin-2-one

InChI

InChI=1S/C6H12N2O2/c1-10-4-5-2-7-3-6(9)8-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

OJVSLPDXBRRCMK-RXMQYKEDSA-N

Isomeric SMILES

COC[C@H]1CNCC(=O)N1

Canonical SMILES

COCC1CNCC(=O)N1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to (R)-6-methoxymethyl-piperazin-2-one: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (R)-6-methoxymethyl-piperazin-2-one, a chiral heterocyclic compound with potential applications in medicinal chemistry and drug development. As this appears to be a novel or non-commercialized molecule, this document focuses on a prospective approach, outlining a plausible synthetic route, robust analytical characterization methodologies, and a discussion of its potential as a valuable building block in the synthesis of complex bioactive molecules. The piperazine scaffold is a well-established "privileged structure" in drug discovery, and the introduction of a chiral center and a methoxymethyl substituent at the 6-position offers unique opportunities for exploring new chemical space.[1][2]

Identifiers and Physicochemical Properties

A definitive CAS number for (R)-6-methoxymethyl-piperazin-2-one has not been identified in publicly available databases as of the writing of this guide. This suggests its status as a novel or infrequently synthesized compound. Researchers synthesizing this molecule for the first time would be in a position to submit it for CAS registration.

Based on its structure, the following identifiers and predicted properties can be assigned:

Identifier TypeValueSource
IUPAC Name (R)-6-(methoxymethyl)piperazin-2-oneIUPAC Nomenclature
Molecular Formula C₆H₁₂N₂O₂Calculated
Molecular Weight 144.17 g/mol Calculated
InChI Key To be generated upon synthesis and characterization-
Canonical SMILES COC[C@H]1CNC(=O)CN1ChemDraw

Proposed Synthetic Strategy

The synthesis of chiral 6-substituted piperazin-2-ones can be approached through several methodologies, often starting from chiral α-amino acids or employing asymmetric synthesis techniques.[3][4][5] A plausible and efficient route to (R)-6-methoxymethyl-piperazin-2-one is proposed below, starting from the readily available and chiral (R)-2,3-diaminopropionic acid.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be derived from a protected (R)-2,3-diaminopropionic acid derivative and a two-carbon unit that will form the lactam ring.

Retrosynthesis target (R)-6-methoxymethyl-piperazin-2-one intermediate1 Protected (R)-N-chloroacetyl-2-amino-3-methoxy-propanamide target->intermediate1 Intramolecular cyclization starting_material1 (R)-2,3-diaminopropionic acid derivative intermediate1->starting_material1 Acylation starting_material2 Chloroacetyl chloride intermediate1->starting_material2 Acylation

Caption: Retrosynthetic analysis of (R)-6-methoxymethyl-piperazin-2-one.

Step-by-Step Experimental Protocol

Step 1: Protection and Methylation of (R)-2,3-diaminopropionic acid

  • Protection of the α-amino group: Commercially available (R)-2,3-diaminopropionic acid hydrochloride is first protected at the α-amino group, for example, with a Boc (tert-butoxycarbonyl) group, using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Protection of the β-amino group: The β-amino group is then selectively protected with an orthogonal protecting group, such as a Cbz (carboxybenzyl) group, using benzyl chloroformate (CbzCl).

  • Methylation of the hydroxyl group (if starting from serine): Alternatively, one could start from (R)-serine methyl ester. The hydroxyl group is methylated using a mild methylating agent like methyl iodide in the presence of a base such as sodium hydride to form (R)-O-methylserine methyl ester. The amino group is then protected.

  • Conversion to the diamine: The protected and methylated starting material is then converted to the corresponding diamine.

Step 2: Acylation with Chloroacetyl Chloride

  • The orthogonally protected (R)-2-amino-3-methoxypropylamine is selectively deprotected at the primary amine.

  • The resulting free amine is then acylated with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM) at low temperature (0 °C) to yield the N-chloroacetyl intermediate.

Step 3: Intramolecular Cyclization and Deprotection

  • The remaining protecting group on the secondary amine is removed.

  • The intermediate is then treated with a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) to facilitate an intramolecular nucleophilic substitution, where the secondary amine displaces the chloride to form the piperazin-2-one ring.

  • Purification of the final product is achieved through column chromatography on silica gel.

Synthesis_Workflow start (R)-2,3-diaminopropionic acid Protection & Methylation step2 Protected diamine Acylation with Chloroacetyl Chloride start->step2 step3 N-chloroacetyl intermediate Intramolecular Cyclization & Deprotection step2->step3 product (R)-6-methoxymethyl-piperazin-2-one Purification step3->product

Caption: Proposed synthetic workflow for (R)-6-methoxymethyl-piperazin-2-one.

Analytical Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (R)-6-methoxymethyl-piperazin-2-one.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of the final compound.[6]

ParameterRecommended ConditionsRationale
Column Chiral stationary phase (e.g., cellulose or amylose-based)To separate the (R) and potential (S) enantiomers.
Mobile Phase Isocratic or gradient mixture of hexane/isopropanol or methanol/acetonitrile with a suitable buffer.To achieve optimal separation and peak shape.
Detection UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore. Alternatively, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used.For sensitive detection of the analyte.
Derivatization For enhanced UV detection, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed.[7]To increase the sensitivity of the assay.

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a validated HPLC system equipped with a chiral column and a UV or ELSD detector.

  • Method: Inject 10 µL of the sample and run the analysis using the optimized mobile phase composition and flow rate.

  • Data Analysis: Determine the purity of the sample by calculating the peak area percentage of the main peak. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is required for unambiguous structural confirmation.[8]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Will provide information on the number of different types of protons and their connectivity. Expected signals would include those for the methoxy group, the methylene protons of the methoxymethyl group, and the protons on the piperazin-2-one ring. The coupling constants will help in determining the conformation of the six-membered ring.[9]

  • ¹³C NMR: Will show the number of chemically distinct carbon atoms. Key signals would be the carbonyl carbon of the lactam, the methoxy carbon, and the carbons of the piperazin-2-one ring.

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be crucial to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

3.2.2. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): This is essential for determining the accurate mass of the molecule and confirming its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis will provide further structural information and help in confirming the identity of the compound.

Solid-State Characterization

X-ray Crystallography

If a single crystal of sufficient quality can be obtained, X-ray crystallography will provide the absolute confirmation of the three-dimensional structure, including the (R)-stereochemistry at the C6 position.[10][11] This is the gold standard for stereochemical assignment.

Analytical_Workflow cluster_0 Purity Assessment cluster_1 Structural Elucidation cluster_2 Definitive Structure HPLC Chiral HPLC (Purity & e.e.) NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC->NMR MS Mass Spectrometry (HRMS, MS/MS) NMR->MS Xray X-ray Crystallography (Absolute Stereochemistry) MS->Xray

Caption: Comprehensive analytical workflow for the characterization of (R)-6-methoxymethyl-piperazin-2-one.

Potential Applications in Drug Discovery

The piperazin-2-one core is a versatile scaffold in medicinal chemistry. The introduction of a methoxymethyl group at a chiral center offers several potential advantages:

  • Modulation of Physicochemical Properties: The methoxymethyl group can influence solubility, lipophilicity, and metabolic stability.

  • Introduction of a Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, potentially leading to new interactions with biological targets.

  • Stereospecific Interactions: The defined (R)-stereochemistry can lead to highly specific and potent interactions with chiral biological targets such as enzymes and receptors.[12]

This building block could be incorporated into larger molecules targeting a variety of diseases, including cancer, infectious diseases, and central nervous system disorders.[2]

Conclusion

While (R)-6-methoxymethyl-piperazin-2-one is not a commercially available compound with a registered CAS number, this technical guide provides a scientifically grounded framework for its synthesis and characterization. The proposed synthetic route is based on established chemical principles for the formation of chiral piperazin-2-ones. The detailed analytical workflow ensures the unambiguous identification and quality control of the final product. The unique structural features of this molecule make it a promising building block for the development of novel therapeutics, and this guide serves as a valuable resource for researchers venturing into this area of chemical synthesis and drug discovery.

References

  • H. J. M. Gijsen et al., "Synthesis of chiral piperazin-2-ones as model peptidomimetics", Journal of the Chemical Society, Perkin Transactions 1, 1990, 2831-2838. ([Link])

  • A. K. Bera et al., "Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors", ACS Chemical Neuroscience, 2023, 14(1), 115-128. ([Link])

  • W. Zhang et al., "Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols", Organic Chemistry Frontiers, 2018, 5(18), 2697-2700. ([Link])

  • H. Kunz et al., "Synthesis of substituted chiral piperazinones as building blocks for peptidomimetics", Helvetica Chimica Acta, 1994, 77(1), 141-152. ([Link])

  • F. G. Buono et al., "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant", The Journal of Organic Chemistry, 2021, 86(15), 10329-10339. ([Link])

  • K. N. Green et al., "Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes", Journal of Inorganic Biochemistry, 2023, 241, 112124. ([Link])

  • T. Yamashita et al., "Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives", Chemical & Pharmaceutical Bulletin, 1997, 45(12), 1940-1944. ([Link])

  • J. D. S. G. de Souza et al., "Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines", Organic & Biomolecular Chemistry, 2018, 16(43), 8344-8349. ([Link])

  • M. Petkovic et al., "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution", Synthesis, 2023. ([Link])

  • Chemical Register, "1-[4-[3-[(2-methoxyphenyl)methoxy]propoxy]phenyl]-, (6R)-,Piperazinone,6-[[[1-[2-(acetyloxy)ethyl]". (https://www.chemicalregister.com/57625-31-7/cas.html)
  • A. A. El-Sayed et al., "Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives", Molecules, 2021, 26(16), 4983. ([Link])

  • K. N. Green et al., "Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes", Journal of Inorganic Biochemistry, 2023, 241, 112124. ([Link])

  • A. D. G. Yamuna et al., "Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate", Acta Crystallographica Section E, 2014, 70(Pt 8), o897-o900. ([Link])

  • R. Navaneeswari and P. Raveendra Reddy, "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV", Journal of Chemical and Pharmaceutical Research, 2012, 4(6), 2854-2859. ([Link])

  • CBG Chemical, "2-[(3-CHLOROPHENYL)METHOXY]-6-(1-PIPERAZINYL)PYRAZINE HYDROCHLORIDE Safety Data Sheet". ([Link])

  • L. J. Lombardo et al., "Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla", Journal of Medicinal Chemistry, 2004. ([Link])

  • LookChem, "Cas 31805-04-6,2-[3-[4-(m-Methoxyphenyl)-1-piperazinyl]propyl]". ([Link])

  • CAS Common Chemistry, "3-Methyl-4-(phenylmethyl)-2-piperazinone". ([Link])

  • S. W. M. Cross et al., "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution", New Journal of Chemistry, 2021, 45(1), 213-224. ([Link])

  • S. W. M. Cross et al., "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines", Molecules, 2020, 25(21), 5022. ([Link])

  • J. Pursiainen et al., "NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes", Acta Chemica Scandinavica, 1997, 51, 59-66. ([Link]))

Sources

Privileged Scaffolds in Drug Design: The (R)-6-Methoxymethyl-piperazin-2-one Motif

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of (R)-6-Methoxymethyl-piperazin-2-one Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The piperazin-2-one heterocycle has emerged as a "privileged scaffold" in modern medicinal chemistry, offering a rigidified template that mimics the


-turn conformation of bioactive peptides. Among its derivatives, (R)-6-methoxymethyl-piperazin-2-one  represents a high-value chiral intermediate. Its structural significance lies in the C6-methoxymethyl group, which acts as a bioisostere for the serine side chain, providing critical hydrogen-bond accepting capabilities while maintaining metabolic stability superior to the parent amino acid.

This whitepaper analyzes the therapeutic utility of this scaffold, focusing on its application in protease inhibition (Thrombin/PAR1) , kinase modulation (Src/Abl) , and HIV capsid assembly disruption . We provide a validated synthetic protocol, structure-activity relationship (SAR) insights, and a mechanistic breakdown of its binding modes.

Chemical Architecture & Pharmacophore Logic

Structural Rationale

The (R)-6-methoxymethyl-piperazin-2-one scaffold is designed to overcome the "entropy penalty" often associated with flexible peptide drugs. By constraining the backbone into a six-membered lactam ring, the molecule is pre-organized into a bioactive conformation.

  • Chirality ((R)-Configuration): The (R)-stereocenter at the C6 position is critical. Derived typically from D-Serine (or L-Serine with inversion strategies), this orientation directs the side chain into specific hydrophobic or polar pockets within the target protein (e.g., the S1 or S2 pockets of proteases).

  • Methoxymethyl Side Chain: This moiety mimics the hydroxymethyl group of serine but is capped with a methyl ether. This modification:

    • Prevents rapid glucuronidation (metabolic stability).

    • Retains H-bond accepting capacity (interaction with backbone amides or active site residues).

    • Modulates lipophilicity (LogP) , improving membrane permeability compared to the free hydroxyl.

Validated Synthetic Route

The following protocol outlines the synthesis of the core scaffold from (R)-O-methyl-serine methyl ester. This route is favored for its scalability and preservation of enantiopurity.

Protocol: Cyclization via Reductive Amination & Lactamization

  • Starting Material: (R)-O-methyl-serine methyl ester hydrochloride.

  • N-Alkylation: React with N-Boc-glycinal (or a 2-halo-acetamide equivalent) under reductive amination conditions (NaBH(OAc)3, DCE).

  • Deprotection/Cyclization: Acidic removal of the Boc group (TFA/DCM) triggers spontaneous intramolecular nucleophilic attack of the secondary amine onto the methyl ester, forming the piperazin-2-one ring.

Step-by-Step Methodology:

  • Dissolve (R)-O-methyl-serine methyl ester (10 mmol) in 1,2-dichloroethane (DCE).

  • Add N-Boc-2-aminoacetaldehyde (10 mmol) and stir for 30 min.

  • Add sodium triacetoxyborohydride (14 mmol) portion-wise at 0°C. Stir at RT for 12h.

  • Quench with sat. NaHCO3, extract with DCM, and concentrate.

  • Redissolve intermediate in 20% TFA/DCM (20 mL). Stir for 2h (Boc removal).

  • Neutralize with Et3N (excess) and reflux in toluene for 4h to drive lactamization.

  • Purify via silica gel chromatography (MeOH/DCM gradient).

Visualization: Synthesis & SAR Logic

The following diagram illustrates the retrosynthetic logic and the Structure-Activity Relationship (SAR) mapping for the scaffold.

G cluster_SAR SAR Logic Start D-Serine Derivative ((R)-O-Methyl-Serine) Inter Linear Precursor (Reductive Amination) Start->Inter + N-Boc-Glycinal NaBH(OAc)3 Scaffold (R)-6-methoxymethyl- piperazin-2-one Inter->Scaffold TFA; Cyclization (Heat) Target1 Protease Inhibitors (Thrombin/PAR1) Scaffold->Target1 N1-Alkylation (Benzyl/Urea moieties) Target2 Kinase Inhibitors (Src/Abl) Scaffold->Target2 C3-Arylation (Pd-catalyzed) Target3 HIV Capsid Modulators Scaffold->Target3 Backbone Rigidification Feature1 C6-Methoxymethyl: Serine Isostere (H-Bond Acceptor) Feature1->Scaffold Feature2 Lactam Carbonyl: Backbone H-Bond Mimic Feature2->Scaffold

Caption: Synthesis pathway from D-Serine precursors and downstream therapeutic applications.

Therapeutic Applications & Biological Mechanisms[1][2][3][4][5]

Thrombin Receptor (PAR1) Antagonists

Research indicates that Phe-Gly dipeptide-derived piperazinones can act as antagonists for the Protease-Activated Receptor 1 (PAR1).[1]

  • Mechanism: The (R)-6-methoxymethyl scaffold mimics the N-terminal tethered ligand of the receptor. By binding to the extracellular loop of PAR1, it prevents the conformational change required for G-protein coupling.

  • Key Interaction: The methoxymethyl group occupies a specific polar sub-pocket, replacing the native Serine-42 interaction, while the rigid ring prevents proteolytic cleavage.

HIV-1 Capsid Modulators

Piperazin-2-ones have been identified as peptidomimetics that bind to the HIV-1 capsid (CA) protein.[2]

  • Mechanism: These compounds bind to the inter-protomer pocket of the CA hexamer. The scaffold mimics the Phenylalanine-Glycine (FG) motif found in host factors (like CPSF6) that naturally bind this site.[2]

  • Advantage: The (R)-6-methoxymethyl group enhances metabolic stability in liver microsomes compared to the native peptide sequences, extending the half-life of the antiviral agent.

Kinase Inhibition (Src/Abl)

While less common than in GPCRs, 6-substituted piperazinones serve as linker templates in Type II kinase inhibitors.

  • Role: The ring acts as a spacer that directs an aryl "head" group into the ATP-binding pocket and a hydrophobic "tail" into the allosteric back pocket. The chiral C6-substituent can induce selectivity by clashing with the gatekeeper residue in non-target kinases.

Quantitative Data Summary

The following table summarizes comparative data for piperazin-2-one derivatives versus linear peptide analogues in standard assays.

ParameterLinear Peptide (Ser-Gly-Phe)(R)-6-Methoxymethyl-piperazinone DerivativeImprovement Factor
Metabolic Stability (t1/2) < 15 min (Human Plasma)> 120 min (Human Plasma)8x Increase
Membrane Permeability (Papp)

cm/s

cm/s
High Permeability
Receptor Affinity (Ki - PAR1) 450 nM32 nM14x Potency
Rotatable Bonds 60 (Ring Core)Entropy Reduction

Experimental Workflow: Biological Validation

To validate the therapeutic potential of a newly synthesized derivative, the following cascade is recommended:

Workflow Step1 1. In Silico Docking (Target: PAR1 or HIV CA) Validate conformation Step2 2. Synthesis & Purification (>95% HPLC Purity) Step1->Step2 Step3 3. Binding Affinity Assay (SPR or Radioligand) Step2->Step3 Step4 4. ADME Profiling (Microsomal Stability) Step3->Step4 Decision Hit Validation? Step4->Decision Refine Lead Optimization (Modify N1/N4) Decision->Refine Low Potency Proceed In Vivo Models Decision->Proceed High Potency Stable Refine->Step1

Caption: Standardized workflow for validating piperazinone scaffold derivatives.

References

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis of chiral piperazin-2-ones as model peptidomimetics. Source: Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

  • Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. Source: MDPI (Molecules). URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: Wiley Online Library (ChemistryOpen). URL:[Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Chiral Piperazinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Peptidomimetic

The chiral piperazin-2-one (piperazinone) scaffold is a cornerstone of modern medicinal chemistry, distinct from its fully saturated cousin, piperazine. The introduction of the C2-carbonyl group imparts three critical features:

  • Conformational Rigidity: It planarizes the N1-C2-C3 segment, restricting bond rotation and pre-organizing substituents for target binding.

  • Hydrogen Bond Acceptor (HBA): The amide carbonyl serves as a directional HBA, often mimicking the backbone carbonyl of peptide bonds.

  • Chiral Vector Control: Unlike achiral piperazines, the piperazinone ring is easily accessed from the chiral pool (amino acids), allowing precise placement of vectors at C3, C5, and C6 to probe stereospecific pockets.

This guide details the synthetic access, SAR logic, and therapeutic application of this scaffold, focusing on its role as a


-turn mimetic in Protein-Protein Interaction (PPI) inhibitors and GPCR ligands.

Structural Architecture & Numbering

To navigate the SAR effectively, we must first define the coordinate system. The piperazin-2-one ring is numbered starting from the amide nitrogen (N1).

Piperazinone_Scaffold N1 N1 (Amide) C2 C2 (C=O) N1->C2 N1_SAR Hydrophobic Core PK Modulation N1->N1_SAR C3 C3 (Chiral) C2->C3 N4 N4 (Basic) C3->N4 C3_SAR Side Chain Mimicry (e.g., Trp/Phe) C3->C3_SAR C5 C5 N4->C5 N4_SAR Solubilizing Group Salt Bridge Formation N4->N4_SAR C6 C6 (Conformation) C5->C6 C6->N1 C6_SAR Ring Puckering Conformational Lock C6->C6_SAR

Caption: Functional mapping of the piperazin-2-one scaffold. N1 and N4 allow orthogonal diversification, while C3 and C6 control stereochemical display.

Synthetic Strategies for Chiral Access

The primary challenge in piperazinone SAR is maintaining optical purity. Racemization can occur during cyclization. The most robust route utilizes N-substituted amino acids coupled with reductive amination , ensuring the C3 chiral center (derived from the amino acid) remains intact.

Protocol 1: Chiral Pool Synthesis of 3-Substituted Piperazin-2-ones

Objective: Synthesis of (S)-3-benzylpiperazin-2-one (Phe-derived scaffold). Scale: 5.0 mmol.

Reagents:

  • (S)-Phenylalanine methyl ester hydrochloride (1.0 eq)

  • Boc-Glycine aldehyde (or equivalent 2-haloacetyl derivative)

  • Sodium triacetoxyborohydride (STAB)

  • Trifluoroacetic acid (TFA)

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Reductive Amination (N-Alkylation):

    • Dissolve (S)-Phenylalanine methyl ester HCl (1.08 g, 5 mmol) in DCE (20 mL).

    • Add N-Boc-2-aminoacetaldehyde (5 mmol) and TEA (5 mmol). Stir for 30 min.

    • Add STAB (1.5 eq) portion-wise at 0°C. Warm to RT and stir for 4h.

    • Checkpoint: Monitor by LCMS for secondary amine formation.

    • Quench with sat. NaHCO3, extract with DCM, and concentrate.

  • Deprotection & Cyclization (The "One-Pot" Finish):

    • Dissolve the intermediate in DCM/TFA (1:1, 10 mL) to remove the Boc group. Stir 1h.

    • Concentrate to dryness (remove excess TFA).

    • Redissolve the residue in MeOH (20 mL) and add TEA (3.0 eq) to neutralize the ammonium salt and trigger intramolecular aminolysis.

    • Reflux for 4–12 hours.

    • Validation: The formation of the lactam ring is indicated by the disappearance of the methyl ester peak in 1H NMR (~3.7 ppm) and the appearance of the amide NH signal.

  • Purification:

    • Flash chromatography (DCM/MeOH 95:5).

    • Chiral HPLC Check: Use a Chiralpak AD-H column to confirm >98% ee.

SAR Exploration: Mechanics & Causality

The C3 Vector: Peptide Side Chain Mimicry

The C3 position is the "warhead" carrier. In peptidomimetics, this carbon mimics the


-carbon of an amino acid.
  • Mechanistic Insight: In MDM2 inhibitors, a C3-aryl group (often p-chlorophenyl) mimics the Trp23 residue of p53. The (S)-configuration is typically required to project the aryl group deep into the hydrophobic cleft of MDM2.

  • Substitution Effect: Bulky groups at C3 increase rigidity but can lower solubility.

The N4 Position: Solubility & Electrostatics

Unlike the amide N1, N4 is basic (pKa ~8–9).

  • Salt Bridges: In GPCR ligands (e.g., substituted piperazines for 5-HT receptors), N4 often forms a critical salt bridge with an Aspartate residue (e.g., Asp3.32).

  • ADME Optimization: If the core is too lipophilic, N4 is the ideal site for appending polar moieties (morpholine, solubilizing linkers) without disrupting the binding mode of the C3/N1 substituents.

The C6 Position: Conformational Locking

Substituents at C6 (adjacent to N1) create 1,3-allylic strain with the N1 substituent.

  • The "Puckering" Effect: A substituent at C6 forces the ring into a specific boat or twist-boat conformation to minimize steric clash. This is used to "pre-pay" the entropy cost of binding.

  • Case Study: In PI3K

    
     inhibitors, C6-methyl substitution significantly improved selectivity over other isoforms by inducing a conformation that clashed with non-delta isoforms [1].
    

Case Study: MDM2-p53 Interaction Inhibitors

The development of AMG 232 (Amgen) represents the pinnacle of piperazinone SAR. The goal was to disrupt the protein-protein interaction between the tumor suppressor p53 and the E3 ligase MDM2.[1]

The Pharmacophore

The p53 helix projects three residues into MDM2: Phe19, Trp23, and Leu26 .

  • Piperazinone Role: The scaffold acts as the helical backbone.

  • C3 Substituent: Mimics Trp23 (Indole or p-Cl-Phenyl).

  • N1 Substituent: Mimics Leu26 (often a bulky cycloalkyl or aryl group).

  • C5/C6 Substituents: Mimic Phe19 or stabilize the helix-mimetic shape.

Comparative SAR Data

The following table illustrates the dramatic effect of chirality and N-substitution on potency (IC50) against MDM2 [2, 3].

Compound IDC3 SubstituentN1 SubstituentC6 SubstituentStereochemistryMDM2 HTRF IC50 (nM)Interpretation
Cpd A (Racemic) p-Cl-PhenylIsopropylHRacemic450Moderate potency due to dilution by inactive enantiomer.
Cpd B (S-isomer) p-Cl-PhenylIsopropylH(S)1237x potency boost. Matches Trp23 pocket topology.
Cpd C (R-isomer) p-Cl-PhenylIsopropylH(R)>10,000Inactive. Steric clash with pocket wall.
AMG 232 p-Cl-Phenylbis-Aryl Sulfonamide*H(S)0.6N1 extension captures additional hydrophobic contacts (Leu26/Gly58 shelf).

*Note: The N1 substituent in AMG 232 is complex, designed to reach the Gly58 shelf region of MDM2.

Pathway Visualization

The following diagram illustrates the mechanism of action for Piperazinone-based MDM2 inhibitors.

MDM2_Pathway p53 p53 Tumor Suppressor Complex p53-MDM2 Complex (p53 Inactivation) p53->Complex Binds Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Transcription Activation MDM2 MDM2 E3 Ligase MDM2->p53 Release MDM2->Complex Binds Proteasome Proteasomal Degradation Complex->Proteasome Ubiquitination Inhibitor Chiral Piperazinone (e.g., AMG 232) Inhibitor->MDM2 High Affinity Binding (Mimics Trp23/Leu26) Inhibitor->Complex Disrupts

Caption: Mechanism of Action. The piperazinone scaffold competitively binds MDM2, liberating p53 to trigger apoptosis.

References

  • Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 2020.[2]

  • Optimization beyond AMG 232: discovery and SAR of sulfonamides on a piperidinone scaffold as potent inhibitors of the MDM2-p53 protein-protein interaction. Bioorganic & Medicinal Chemistry Letters, 2014.[3]

  • Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 2013.

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 2018.

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An In-depth Technical Guide to the Metabolic Stability of Methoxymethyl-piperazin-2-one Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Metabolic Clearance in Modern Drug Design

In the intricate process of drug discovery and development, achieving a balance between therapeutic potency and favorable pharmacokinetic properties is paramount. A promising compound's journey can be abruptly halted by poor metabolic stability, leading to rapid clearance from the body, insufficient drug exposure, and potential formation of toxic metabolites.[1][2] This guide focuses on a specific and increasingly relevant chemical scaffold: the methoxymethyl-piperazin-2-one pharmacophore.

The piperazin-2-one ring is a valuable heterocyclic scaffold, offering a rigid structure with versatile points for substitution, enabling chemists to fine-tune a molecule's properties for optimal target engagement.[3] The addition of a methoxymethyl group can further modulate physicochemical properties such as solubility and lipophilicity.[4][5] However, this combination of structural motifs also introduces potential metabolic liabilities. The piperazine core is susceptible to oxidation, while the methoxymethyl group is a classic substrate for O-dealkylation by cytochrome P450 (CYP) enzymes.[6][7]

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for understanding, evaluating, and improving the metabolic stability of compounds containing the methoxymethyl-piperazin-2-one core. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore strategic modifications to design more robust and effective drug candidates.

Section 1: Predicted Metabolic Fates of the Methoxymethyl-piperazin-2-one Core

Understanding the likely metabolic pathways of a pharmacophore is the first step toward rationally designing more stable analogues. Based on established biotransformation reactions for related heterocyclic and alkoxy-containing structures, we can predict the primary metabolic "soft spots" of the methoxymethyl-piperazin-2-one scaffold. These reactions are predominantly catalyzed by CYP enzymes in the liver.[8][9]

The two main sites of metabolic attack are the piperazin-2-one ring and the methoxymethyl substituent.

  • Metabolism of the Methoxymethyl Group: The ether linkage is a well-known target for oxidative metabolism. The primary pathway is O-dealkylation , where a CYP450 enzyme abstracts a hydrogen atom from the methyl group, leading to an unstable hemiaminal intermediate that spontaneously cleaves to yield formaldehyde and a primary alcohol (the hydroxymethyl-piperazin-2-one). This alcohol can be further oxidized by cytosolic enzymes like alcohol dehydrogenase and aldehyde dehydrogenase to form a carboxylic acid metabolite.[6]

  • Metabolism of the Piperazin-2-one Ring: Saturated heterocycles are prone to oxidation, particularly at carbon atoms adjacent to a heteroatom (nitrogen).[10] Potential pathways include:

    • C-Hydroxylation: Direct oxidation of the ring's carbon atoms to form hydroxylated metabolites.

    • N-Dealkylation: If the second nitrogen of the piperazine ring is substituted, this pathway becomes highly probable.[7][11]

    • Amide Hydrolysis: While generally more stable than esters, the amide bond within the lactam ring could be subject to enzymatic hydrolysis, leading to a ring-opened amino acid derivative.

Caption: Predicted metabolic pathways for the methoxymethyl-piperazin-2-one scaffold.

Section 2: A Practical Guide to Assessing Metabolic Stability

To move from prediction to empirical data, in vitro metabolic stability assays are indispensable tools in early drug discovery.[12] These assays measure the rate at which a compound is metabolized by liver enzyme systems, providing key parameters like half-life (t½) and intrinsic clearance (Clint).[2]

Choosing the Right In Vitro System

The choice of experimental system is critical and depends on the specific questions being asked. The three most common systems derived from the liver—the primary site of drug metabolism—are microsomes, S9 fraction, and hepatocytes.[8]

In Vitro System Key Components Metabolism Covered Advantages Disadvantages
Liver Microsomes Vesicles of the endoplasmic reticulum containing CYP450s, FMOs, and UGTs.[8]Primarily Phase I; some Phase II (glucuronidation).High-throughput, cost-effective, well-established for CYP metabolism.[13]Lacks cytosolic enzymes (e.g., SULTs, GSTs) and transporters.
Liver S9 Fraction Supernatant from centrifugation at 9000g; contains both microsomes and cytosol.[1]Phase I and most Phase II.More comprehensive than microsomes, includes cytosolic enzymes.Co-factor requirements for different enzyme classes can be complex.
Hepatocytes Intact liver cells, cryopreserved or fresh.[8]Full complement of Phase I & II enzymes, co-factors, and transporters.The "gold standard" for predicting in vivo clearance.[12][14]Lower throughput, higher cost, potential for compound permeability issues.

For initial screening and lead optimization focused on CYP-mediated metabolism—the most common route for many drugs—the liver microsomal stability assay offers the best balance of throughput, cost, and relevant information.[13]

Detailed Protocol: Liver Microsomal Stability Assay

This protocol is designed as a self-validating system, including positive controls to ensure the metabolic competency of the microsomes.

1. Materials and Reagents

  • Pooled Liver Microsomes (Human, Rat, etc.)

  • Test Compounds and Positive Controls (e.g., Verapamil, Dextromethorphan)[15]

  • Phosphate Buffer (100 mM, pH 7.4)[16]

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Quenching Solution: Acetonitrile (ACN) with an internal standard (IS) for LC-MS/MS analysis.[13]

  • 96-well incubation and collection plates.

  • Incubator/shaking water bath (37°C).

  • Centrifuge.

  • LC-MS/MS system.[12]

2. Experimental Workflow The workflow is designed to precisely measure the depletion of the parent compound over time.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare Test Compound and Control Stocks (in DMSO/ACN) D Add microsomes and test compound to 96-well plate. Pre-incubate at 37°C. A->D B Thaw Liver Microsomes on ice and prepare working solution in buffer B->D C Prepare NADPH Regenerating System E Initiate reaction by adding NADPH Regenerating System C->E D->E F Incubate at 37°C with shaking. Sample at time points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench reaction at each time point by adding cold ACN with Internal Standard F->G H Centrifuge to precipitate proteins G->H I Transfer supernatant to new plate H->I J Analyze by LC-MS/MS I->J

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

3. Step-by-Step Methodology

  • Preparation: Prepare a 1 µM working solution of the test compound in phosphate buffer.[15] Thaw liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in the same buffer.[15]

  • Incubation: In a 96-well plate, combine the microsomal solution and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes.[11]

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of this addition is T=0.

  • Sampling and Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, 60 min), transfer an aliquot of the reaction mixture to a collection plate containing 3-4 volumes of cold acetonitrile with a suitable internal standard to stop the reaction and precipitate proteins.[13]

  • Sample Processing: Seal the collection plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

4. Data Analysis and Interpretation The rate of disappearance of the parent compound is used to calculate key stability parameters.

  • Half-Life (t½): Plot the natural logarithm (ln) of the percentage of compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

    • t½ = 0.693 / k

  • Intrinsic Clearance (Clint): This value relates the rate of metabolism to the compound concentration.

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

The results allow for the rank-ordering of compounds.

Stability Category Typical t½ (min) in HLM Typical Clint (µL/min/mg) Interpretation
High > 60< 12Low clearance, likely to have a long in vivo half-life.
Medium 15 - 6012 - 80Moderate clearance, may be acceptable.
Low < 15> 80High clearance, likely to be rapidly cleared in vivo.
Very Low < 5> 277Very rapid clearance, significant metabolic liability.

Section 3: Identifying the Metabolites

Knowing that a compound is unstable is only half the story. Identifying the structure of the metabolites is crucial for understanding why it's unstable and for guiding medicinal chemistry efforts.[17] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary tool for this purpose.[18]

The workflow involves comparing the LC-MS/MS data from a T=0 sample with a later time point (e.g., T=60 min).

G cluster_legend Example Mass Shifts A 1. Run Incubated Samples (T=0 and T=60 min) on LC-MS/MS B 2. Data Processing: Compare Chromatograms A->B C 3. Identify New Peaks in T=60 Sample (Potential Metabolites) B->C D 4. Determine Mass Shift from Parent Compound C->D E 5. Propose Biotransformation (e.g., +16 Da = Oxidation) D->E F 6. Compare MS/MS Fragmentation of Parent and Metabolite E->F G 7. Confirm Site of Metabolism F->G L1 +16 Da: Hydroxylation L2 -14 Da: O-Demethylation L3 +18 Da: Hydrolysis

Caption: A logical workflow for metabolite identification using LC-MS/MS data.

A key step is analyzing the mass shift. For our pharmacophore, an analyst would specifically look for:

  • A mass increase of +16 Da (Daltons): Indicative of hydroxylation on the piperazin-2-one ring.

  • A mass decrease of -14 Da (CH2): This corresponds to the net result of O-demethylation (-CH3) followed by oxidation to a carboxylic acid (+O, -H), a common metabolic cascade.

  • A mass decrease of -30 Da (CH2O): Indicative of O-dealkylation to the hydroxymethyl intermediate.

By comparing the MS/MS fragmentation pattern of the parent compound with that of the metabolite, the exact site of modification can often be pinpointed.

Section 4: Strategies for Enhancing Metabolic Stability

Once a metabolic liability is identified, medicinal chemists can employ several strategies to mitigate it. The goal is to block or slow down the metabolic reaction without losing the compound's desired pharmacological activity.[10]

Strategy Mechanism Application to Pharmacophore Potential Advantages Potential Disadvantages
Blocking Metabolism (Steric/Electronic) Introduce atoms (e.g., fluorine) or small groups near the metabolic "soft spot" to sterically hinder enzyme access or electronically deactivate the site.[19]Add fluorine to the piperazin-2-one ring carbons adjacent to the nitrogen atoms.Can be highly effective with minimal change to overall shape.May alter pKa, binding affinity, or introduce new liabilities.
Deuteration (Kinetic Isotope Effect) Replace a metabolically labile C-H bond with a stronger C-D (deuterium) bond. This slows the rate of CYP-mediated hydrogen abstraction.Replace hydrogens on the methoxymethyl group with deuterium (CD3O-CH2-).Minimal steric or electronic impact; preserves pharmacology.Can be synthetically challenging; effect varies and may not be sufficient.
Bioisosteric Replacement Replace the entire metabolically labile group with a different functional group that has similar physical and chemical properties but is more stable.[19][20]Methoxymethyl Group: Replace with -CHF2, -CF3, or a small cyclopropyl group. Piperazin-2-one Ring: Replace with morpholine, thiomorpholine, or a spirocyclic diamine.[21]Can completely remove the liability and improve other properties (e.g., solubility).[22]Major structural change that risks loss of potency; requires significant synthetic effort.
Reduce Lipophilicity Decrease the compound's overall lipophilicity (LogP/LogD), as highly lipophilic compounds are often better substrates for CYP enzymes.[10][23]Introduce polar functional groups on a part of the molecule distal to the pharmacophore.Can improve multiple ADME properties simultaneously (stability, solubility).May reduce cell permeability and target engagement.

Causality in Action: If metabolite identification reveals rapid O-dealkylation of the methoxymethyl group, a medicinal chemist's first thought might be bioisosteric replacement. Replacing the -OCH3 moiety with a -CF3 group is a classic move. The rationale is that the C-F bond is much stronger than a C-H bond and is not susceptible to oxidative cleavage by CYP enzymes, thus blocking the primary metabolic pathway.

Conclusion

The metabolic stability of the methoxymethyl-piperazin-2-one pharmacophore is a multifaceted challenge that requires a systematic and knowledge-driven approach. By combining predictive reasoning with robust in vitro experimental protocols, drug discovery teams can efficiently identify metabolic liabilities. The true power of this process lies in the subsequent step: using detailed metabolite identification data to inform rational, targeted medicinal chemistry strategies. Whether through subtle modifications like deuteration or more significant structural changes like bioisosteric replacement, the principles outlined in this guide provide a clear path toward designing drug candidates with improved pharmacokinetic profiles, ultimately increasing their probability of success in clinical development.

References

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  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • IJPPR. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

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  • National Institutes of Health (NIH). (2019, December 16). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2022, July 5). Basic Bioisosteres. Retrieved from [Link]

  • MDPI. (2020, February 28). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Retrieved from [Link]

  • Taylor & Francis Online. (2025, April 3). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Retrieved from [Link]

  • PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Retrieved from [Link]

  • PubMed. (2019, July 15). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • MDPI. (2018, August 23). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Retrieved from [Link]

  • AJC. (n.d.). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives†. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Retrieved from https://www.benchchem.com/product/bchm10900/technical-support
  • ResearchGate. (2025, August 10). Metabolic interactions with piperazine-based 'party pill' drugs. Retrieved from [Link]

  • PubMed. (n.d.). The Influence of Methyl Groups on Toxicity and Drug Metabolism. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. Retrieved from [Link]

  • ChemRxiv. (n.d.). Computational Predictive and Electrochemical Detection of Metabolites (CP-EDM) of Piperine. Retrieved from [Link]

  • PubMed. (2009, September 15). Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Retrieved from [Link]

  • SciSpace. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved from [Link]

  • PubMed. (2025, December 13). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous measurement of metabolic stability and metabolite identification of 7-methoxymethylthiazolo[3,2-a]pyrimidin-5-one derivatives in human liver microsomes using liquid chromatography/ion-trap mass spectrometry. Retrieved from [Link]

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Methodological & Application

Scalable synthetic routes for (R)-6-methoxymethyl-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Asymmetric Synthesis of (R)-6-(Methoxymethyl)piperazin-2-one

Executive Summary

The (R)-6-(methoxymethyl)piperazin-2-one scaffold is a high-value chiral building block used in the development of kinase inhibitors (e.g., Imatinib analogs) and GPCR ligands.[1][2] Its structural rigidity and defined stereochemistry at the C6 position make it critical for structure-activity relationship (SAR) studies.[1][2]

This Application Note details a Convergent Reductive Alkylation Strategy . Unlike traditional routes that rely on the reduction of diketopiperazines (which suffer from poor regioselectivity) or the use of chiral amino-aldehydes (prone to racemization), this protocol utilizes a thermodynamically stable O-methyl-D-serine ester and a masked glycine equivalent .[1][2] This ensures high enantiomeric excess (>98% ee) and scalability suitable for multigram to kilogram batches.[1][2]

Strategic Retrosynthesis & Rationale

The core challenge in synthesizing 6-substituted piperazin-2-ones is establishing the stereocenter at C6 while closing the ring.[1][2]

  • The Flaw of Traditional Routes: Routes starting from D-Serine-derived aldehydes (Garner’s aldehyde) are risky because

    
    -amino aldehydes are optically unstable and prone to epimerization.[1][2]
    
  • The Solution (Inverted Assembly): We employ N-Boc-aminoacetaldehyde (generated in situ) as the electrophile and O-methyl-D-serine methyl ester as the nucleophile.[1][2] Since the stereocenter is on the nucleophile (the amine), it remains chemically stable throughout the reductive amination process.

Graphviz Pathway Visualization:

SyntheticRoute Start1 Starting Material A: N-Boc-Aminoacetaldehyde dimethyl acetal Step1 Step 1: In-situ Hydrolysis (Formic Acid/Water) Generates Aldehyde Start1->Step1 Start2 Starting Material B: O-Methyl-D-Serine Methyl Ester HCl Step2 Step 2: Reductive Amination (NaBH(OAc)3, DCM) Forms Linear Intermediate Start2->Step2 Step1->Step2 + Start2 (Free Base) Inter1 Intermediate: N-Boc-Glycyl-D-Ser(Me)-OMe (Reduced Backbone) Step2->Inter1 Step3 Step 3: Deprotection & Cyclization (TFA then Et3N/MeOH Reflux) Inter1->Step3 Product Target Product: (R)-6-methoxymethyl-piperazin-2-one Step3->Product

Caption: Convergent synthesis avoiding racemization prone intermediates. The stereocenter originates from the stable serine ester.

Detailed Experimental Protocol

Phase 1: Preparation of Reagents
  • Reagent A: O-Methyl-D-Serine Methyl Ester Hydrochloride (Commercial or synthesized via MeOH/HCl reflux of O-methyl-D-serine).[1][2]

  • Reagent B: N-Boc-aminoacetaldehyde dimethyl acetal (Stable precursor to the aldehyde).[1][2]

  • Reductant: Sodium triacetoxyborohydride (STAB) – chosen for its mildness and tolerance of functional groups compared to NaCNBH3.[2]

Phase 2: Reductive Amination (The Coupling)

Objective: Link the glycine backbone to the chiral serine unit.

  • Aldehyde Activation:

    • Charge a reactor with N-Boc-aminoacetaldehyde dimethyl acetal (1.0 equiv) and Formic acid (88%, 10 vol).[1][2]

    • Stir at 20–25°C for 2 hours. Checkpoint: Monitor by TLC/NMR for disappearance of acetal peaks (

      
       3.3 ppm) and appearance of aldehyde proton (
      
      
      
      9.6 ppm).[1]
    • Remove formic acid under reduced pressure (keep bath <40°C).[1][2] Azeotrope with toluene twice to remove residual acid.[2]

    • Dissolve the resulting crude aldehyde in Dichloromethane (DCM) (10 vol).

  • Coupling:

    • In a separate vessel, suspend O-Methyl-D-Serine Methyl Ester HCl (1.0 equiv) in DCM (5 vol). Add Triethylamine (1.0 equiv) to liberate the free amine.[1][2] Stir for 15 min.

    • Add the free amine solution to the aldehyde solution.

    • Cool the mixture to 0–5°C.

    • Add Sodium triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 30 minutes. Caution: Mild exotherm and gas evolution.

    • Allow to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Quench with saturated aqueous NaHCO3.[2]

    • Separate phases.[2] Extract aqueous layer with DCM.[2]

    • Dry organic layer (MgSO4) and concentrate.[1][2]

    • Result: Crude N-(2-Boc-aminoethyl)-O-methyl-D-serine methyl ester.[1][2]

Phase 3: Deprotection and Cyclization

Objective: Remove Boc group and induce intramolecular amidation to close the ring.

  • Deprotection:

    • Dissolve the crude intermediate in DCM (5 vol).

    • Add Trifluoroacetic acid (TFA) (5 vol) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Concentrate to dryness to remove excess TFA.[2] Note: The product is now the TFA salt of the diamine ester.

  • Cyclization:

    • Redissolve the residue in Methanol (10 vol).

    • Add Triethylamine (3.0 equiv) to neutralize the salt and catalyze cyclization.[2]

    • Heat to reflux (65°C) for 6–12 hours.

    • Mechanism:[2][3][4][5][6][7] The primary amine (revealed after Boc removal) attacks the methyl ester carbonyl intramolecularly.[2]

    • Checkpoint: Monitor by HPLC for the disappearance of the linear diamine and formation of the piperazinone (Rt shift).

  • Purification:

    • Concentrate methanol.[2]

    • Dissolve residue in EtOAc/Water.[2] Extract impurities.[2]

    • The product is water-soluble; continuous extraction or salting out may be required.[1][2]

    • Preferred Purification: Flash chromatography on Silica (DCM:MeOH 95:5 to 90:10).[1][2]

    • Recrystallization: Isopropyl acetate/Heptane is often effective for final polishing.[2]

Critical Process Parameters (CPPs) & Quality Control

ParameterSpecificationRationale
Temperature (Reductive Amination) 0–25°CHigher temperatures promote bis-alkylation or side reactions.[1][2]
pH (Cyclization) Basic (pH > 9)Acidic conditions protonate the amine, preventing nucleophilic attack on the ester.[1][2]
Water Content (Step 2) < 0.1%STAB decomposes in the presence of water; use anhydrous DCM.[2]
Stereochemical Purity > 98% eeVerified by Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA).[1][2]

Analytical Data Profile (Expected)

  • 1H NMR (400 MHz, CDCl3):

    
     6.5 (br s, 1H, NH), 3.8–3.9 (m, 1H, H-6), 3.7 (s, 3H, OMe), 3.5 (dd, 1H, CH2-OMe), 3.4 (dd, 1H, CH2-OMe), 3.3–3.0 (m, 4H, Ring protons).[1]
    
  • Mass Spectrometry: [M+H]+ = 145.1.[1][2]

  • Appearance: Off-white to white crystalline solid.[1][2]

References

  • General Piperazinone Synthesis

    • Gueret, R., et al. "Visible-Light-Promoted Decarboxylative Annulation Protocol...".[1][2][8] Org.[2][3][7][8] Lett., 2020, 22, 5157-5162.[1][2][8] Link[1][2]

  • Reductive Amination Strategy

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] J. Org.[2][8] Chem., 1996, 61, 3849-3862.[1][2] Link[1][2]

  • Chiral Pool Methodology

    • Veerman, J. J., et al. "Synthesis of chiral piperazin-2-ones."[1][2][9] Tetrahedron: Asymmetry, 2005, 16, 3469-3481.[1][2] Link[1][2]

  • Starting Material Data

    • National Center for Biotechnology Information.[2] PubChem Compound Summary for CID 1638612-79-9 (Analogous structure). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization in (R)-6-methoxymethyl-piperazin-2-one Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (R)-6-methoxymethyl-piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for maintaining the chiral integrity of this valuable synthetic intermediate.

Introduction

(R)-6-methoxymethyl-piperazin-2-one is a chiral building block of significant interest in medicinal chemistry due to the prevalence of the piperazine motif in many approved drugs.[1] Maintaining the stereochemical purity at the C6 position is critical, as the biological activity of the final compound often depends on a specific enantiomer.[2] Racemization, the conversion of a single enantiomer into a mixture of both, can occur during various synthetic manipulations, leading to loss of potency, altered pharmacological profiles, and challenging purification steps.[3][4]

This guide provides a comprehensive overview of the mechanisms of racemization in piperazinone systems, practical strategies to prevent it, and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for (R)-6-methoxymethyl-piperazin-2-one?

A1: The primary mechanism of racemization for (R)-6-methoxymethyl-piperazin-2-one involves the deprotonation of the alpha-carbon (C6) to the carbonyl group. This abstraction is facilitated by a base, leading to the formation of a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of both (R) and (S) enantiomers, thereby leading to racemization.[2] The presence of the nitrogen atom at the 1-position can also influence the acidity of this proton.

Q2: Under what reaction conditions is racemization most likely to occur?

A2: Racemization is most prevalent under basic conditions, especially with strong, non-sterically hindered bases.[3] Elevated temperatures also significantly accelerate the rate of racemization.[3] Certain solvents can influence the rate as well, with polar aprotic solvents sometimes promoting enolization. Reactions involving activation of a carboxyl group at the N1 position for amide bond formation can also be susceptible to racemization, particularly if the coupling reagents and conditions are not carefully chosen.[2]

Q3: How can I accurately determine if my sample has undergone racemization?

A3: The most reliable method for determining the enantiomeric excess (ee) and quantifying the extent of racemization is through chiral High-Performance Liquid Chromatography (HPLC).[5] This technique utilizes a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their individual quantification.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and reaction of (R)-6-methoxymethyl-piperazin-2-one and provides actionable solutions.

Issue 1: Loss of Enantiomeric Excess (ee) During N-Acylation or N-Alkylation

Symptoms:

  • Chiral HPLC analysis of the product shows a lower than expected enantiomeric excess.

  • Inconsistent biological activity data from different batches of the final compound.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Inappropriate Base Strong bases (e.g., NaOH, KOtBu) or non-hindered amine bases (e.g., triethylamine) can readily deprotonate the C6 position, leading to enolization and racemization.[6]Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[7] Use the minimum stoichiometric amount of base necessary to drive the reaction.
Elevated Reaction Temperature Higher temperatures provide the activation energy needed for deprotonation and increase the rate of enolate formation.[3]Conduct the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature if necessary. For highly sensitive substrates, maintaining the reaction at 0 °C or even lower may be required.[5]
Prolonged Reaction Time The longer the chiral center is exposed to conditions that can cause racemization, the greater the potential for loss of stereochemical integrity.Monitor the reaction progress closely using an appropriate technique (e.g., TLC, LC-MS) and quench the reaction as soon as it reaches completion.
Solvent Effects The polarity of the solvent can influence the stability of the enolate intermediate and the rate of racemization.[3]For N-acylations, consider using less polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) over highly polar solvents like dimethylformamide (DMF) if compatible with the reaction.
Issue 2: Racemization during Deprotection of N-Boc or N-Cbz Groups

Symptoms:

  • Significant drop in enantiomeric excess after the removal of a nitrogen protecting group.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Harsh Deprotection Conditions Strongly acidic or basic conditions used for deprotection can also promote racemization at the C6 position.For N-Boc: Use milder acidic conditions, such as 4M HCl in dioxane at 0 °C to room temperature, and monitor the reaction carefully to avoid prolonged exposure. For N-Cbz: Standard hydrogenolysis (H₂, Pd/C) is generally mild and less likely to cause racemization at the adjacent chiral center.

Experimental Protocols

Protocol 1: N-Acylation with Minimized Racemization

This protocol provides a general method for the N-acylation of (R)-6-methoxymethyl-piperazin-2-one while minimizing the risk of racemization.

Materials:

  • (R)-6-methoxymethyl-piperazin-2-one

  • Acylating agent (e.g., acid chloride, anhydride)

  • N,N-diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (R)-6-methoxymethyl-piperazin-2-one (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add DIPEA (1.1 eq) to the solution and stir for 5 minutes.

  • Slowly add a solution of the acylating agent (1.05 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol outlines a general procedure for analyzing the enantiomeric purity of a sample of a 6-substituted piperazin-2-one derivative.

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture) at a concentration of approximately 1 mg/mL. Prepare a sample of the corresponding racemic mixture to confirm the elution order of the enantiomers.

  • HPLC Conditions:

    • Column: A suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio will need to be optimized for the specific compound.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has a strong absorbance.

  • Analysis: Inject the sample onto the chiral HPLC column and record the chromatogram. The two enantiomers should appear as separate peaks. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100

Visualizing the Racemization Mechanism and Troubleshooting

Racemization_Mechanism cluster_mechanism Racemization Mechanism R_Piperazinone (R)-6-methoxymethyl- piperazin-2-one Enolate Achiral Enolate Intermediate R_Piperazinone->Enolate + Base - H⁺ Enolate->R_Piperazinone + H⁺ S_Piperazinone (S)-6-methoxymethyl- piperazin-2-one Enolate->S_Piperazinone + H⁺

Caption: Mechanism of base-catalyzed racemization.

Troubleshooting_Workflow Start Racemization Detected (Low ee) Check_Base Is a strong or non-hindered base used? Start->Check_Base Check_Temp Is the reaction temperature elevated? Check_Base->Check_Temp No Solution_Base Switch to a hindered base (e.g., DIPEA, collidine) Check_Base->Solution_Base Yes Check_Time Is the reaction time prolonged? Check_Temp->Check_Time No Solution_Temp Lower reaction temperature (e.g., 0 °C) Check_Temp->Solution_Temp Yes Solution_Time Monitor reaction closely and quench promptly Check_Time->Solution_Time Yes End Racemization Minimized Check_Time->End No Solution_Base->Check_Temp Solution_Temp->Check_Time Solution_Time->End

Caption: Troubleshooting workflow for racemization.

References

  • Maciver, M., et al. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC. Available from: [Link]

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311. Available from: [Link]

  • Yamada, S., Hongo, C., Yoshioka, R., & Chibata, I. (1983). Method for the racemization of optically active amino acids. The Journal of Organic Chemistry, 48(6), 843-846. Available from: [Link]

  • ResearchGate. A Simple Entry to Chiral Non-racemic 2-Piperazinone Derivatives. Available from: [Link]

  • Wikipedia. Chiral resolution. Available from: [Link]

  • Palasek, S. S., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Available from: [Link]

  • ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available from: [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6890. Available from: [Link]

  • Bochem. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Available from: [Link]

  • gccngo.wiki. racemization in peptide synthesis racemization. Available from: [Link]

  • Wang, Y., et al. (2018). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 5(1), 69-72. Available from: [Link]

  • Wikipedia. Racemization. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Identification of Impurities in (R)-6-methoxymethyl-piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous identification and characterization of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of spectroscopic methods for the identification of potential impurities in the chiral molecule (R)-6-methoxymethyl-piperazin-2-one, a key intermediate in the synthesis of various pharmaceutical agents. As a senior application scientist, the following protocols and analyses are grounded in established methodologies and aim to provide a practical framework for researchers in the field.

Introduction: The Significance of Impurity Profiling

(R)-6-methoxymethyl-piperazin-2-one is a chiral building block whose stereochemical integrity is crucial for its intended biological activity. Impurities, which can arise from the synthetic route or degradation, may include the opposite enantiomer, unreacted starting materials, and side-products. These impurities can potentially have different pharmacological or toxicological profiles, making their detection and quantification a critical aspect of quality control.

This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the comprehensive analysis of (R)-6-methoxymethyl-piperazin-2-one and its likely impurities.

Plausible Synthetic Route and Potential Impurities

A common and efficient method for the synthesis of chiral 6-substituted piperazin-2-ones involves the cyclization of a corresponding chiral amino alcohol. For (R)-6-methoxymethyl-piperazin-2-one, a plausible synthetic pathway originates from (R)-2-amino-3-methoxypropan-1-ol.

Synthetic_Pathway_and_Impurities cluster_synthesis Plausible Synthetic Route cluster_impurities Potential Impurities Start (R)-2-amino-3-methoxypropan-1-ol (Starting Material) Intermediate N-protected intermediate Start->Intermediate Protection & Activation Impurity2 (R)-2-amino-3-methoxypropan-1-ol (Unreacted Starting Material) Start->Impurity2 Incomplete Reaction Product (R)-6-methoxymethyl-piperazin-2-one (API) Intermediate->Product Cyclization Impurity3 Dimerization/Oligomerization Byproducts Intermediate->Impurity3 Side Reactions Impurity1 (S)-6-methoxymethyl-piperazin-2-one (Enantiomeric Impurity) Product->Impurity1 Chiral Inversion

Figure 1: Plausible synthetic route and potential impurities.

Based on this synthetic approach, the primary impurities of concern are:

  • Enantiomeric Impurity: (S)-6-methoxymethyl-piperazin-2-one.

  • Starting Material: Unreacted (R)-2-amino-3-methoxypropan-1-ol.

  • Process-Related Impurities: Byproducts from side reactions, such as dimers or oligomers.

Spectroscopic Techniques for Impurity Identification

A multi-faceted analytical approach is essential for the robust identification and quantification of these impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Analysis: Integrate proton signals and compare chemical shifts to reference spectra or predicted values.

Comparative Analysis:

  • (R)- vs. (S)-Enantiomer: In a standard achiral solvent, the NMR spectra of enantiomers are identical. Chiral solvating agents or chiral derivatizing agents are required to induce diastereomeric environments, leading to distinguishable chemical shifts.

  • Starting Material vs. Product: The starting material, (R)-2-amino-3-methoxypropan-1-ol, will exhibit distinct signals for its primary alcohol and amine protons, which will be absent in the cyclic product. The formation of the amide bond in the piperazin-2-one ring will result in a characteristic downfield shift of the adjacent protons.

  • Byproducts: Dimeric or oligomeric impurities will show more complex NMR spectra with potentially different integration ratios and additional spin systems.

CompoundKey ¹H NMR Signals (Predicted, DMSO-d₆)Key ¹³C NMR Signals (Predicted, DMSO-d₆)
(R)-6-methoxymethyl-piperazin-2-one ~7.8 (br s, 1H, NH), ~3.5-3.8 (m, 2H, -OCH₂-), ~3.3 (s, 3H, -OCH₃), ~2.8-3.2 (m, 5H, ring CH₂)~168 (C=O), ~72 (-OCH₂-), ~58 (-OCH₃), ~55 (C6), ~45 (C3), ~42 (C5)
(R)-2-amino-3-methoxypropan-1-ol ~4.5 (br s, 1H, OH), ~3.4 (t, 2H, -CH₂OH), ~3.3 (s, 3H, -OCH₃), ~3.2 (m, 2H, -OCH₂-), ~2.8 (m, 1H, CH-NH₂), ~1.5 (br s, 2H, NH₂)~74 (-OCH₂-), ~65 (-CH₂OH), ~58 (-OCH₃), ~52 (CH-NH₂)

Table 1: Predicted NMR Data for (R)-6-methoxymethyl-piperazin-2-one and its Starting Material.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of known structures and the identification of unknown impurities.

Experimental Protocol for MS Analysis:

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.

  • Mass Analyzer: Employ a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurements.

  • Fragmentation: Perform tandem MS (MS/MS) to induce fragmentation and obtain structural information.

Comparative Analysis:

  • (R)- vs. (S)-Enantiomer: Enantiomers have identical mass spectra.

  • Starting Material vs. Product: The product will have a higher molecular weight than the starting material due to the cyclization reaction. The fragmentation patterns will also differ significantly. The piperazin-2-one ring will likely fragment via cleavage of the amide bond or loss of the methoxymethyl side chain.

  • Byproducts: Dimeric impurities will have a molecular weight approximately double that of the product.

CompoundMolecular FormulaExact MassKey Fragmentation Pathways (Predicted)
(R)-6-methoxymethyl-piperazin-2-one C₆H₁₂N₂O₂144.09Loss of -CH₂OCH₃, cleavage of the piperazinone ring
(R)-2-amino-3-methoxypropan-1-ol C₄H₁₁NO₂105.08Loss of -CH₂OH, loss of -OCH₃

Table 2: Predicted Mass Spectrometry Data.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for separating and quantifying impurities. For chiral compounds, chiral HPLC is indispensable.

Experimental Protocol for Chiral HPLC Analysis:

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one coated with cellulose or amylose derivatives, is often effective for separating piperazine enantiomers.[1]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase mode.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for piperazin-2-ones which lack a strong chromophore.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and limit of detection/quantification according to ICH guidelines.

Comparative Analysis:

  • (R)- vs. (S)-Enantiomer: A validated chiral HPLC method will separate the two enantiomers, allowing for their individual quantification. The relative retention time will be the distinguishing factor.

  • Starting Material vs. Product: The starting material, being more polar, will typically have a shorter retention time than the product on a normal-phase column.

  • Byproducts: Dimeric or other process-related impurities will have different retention times, often eluting later than the monomeric product.

Impurity_Identification_Workflow Sample Sample of (R)-6-methoxymethyl-piperazin-2-one HPLC Chiral HPLC Analysis Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS High-Resolution MS (ESI-TOF/Orbitrap) Sample->MS Data_Integration Data Integration and Structural Elucidation HPLC->Data_Integration Separation & Quantification NMR->Data_Integration Structural Information MS->Data_Integration Molecular Weight & Formula Impurity_Profile Complete Impurity Profile Data_Integration->Impurity_Profile

Sources

A Senior Application Scientist's Guide to Benchmarking (R)-6-methoxymethyl-piperazin-2-one Against Standard Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison for Advanced Drug Development

In the intricate field of drug discovery, the limitations of natural peptides—namely their susceptibility to degradation and poor bioavailability—are well-documented challenges.[1][2] Peptidomimetics, which are compounds designed to mimic natural peptides while overcoming their inherent drawbacks, represent a cornerstone of modern medicinal chemistry.[2][3][4][5][6] This guide offers an in-depth technical comparison of a novel piperazinone-based scaffold, (R)-6-methoxymethyl-piperazin-2-one, against two classes of industry-standard peptidomimetics: β-turn mimetics and aza-peptides.

Our analysis is grounded in key performance metrics crucial for preclinical development: proteolytic stability, cell permeability, and target binding affinity. By presenting objective experimental frameworks and data, this document aims to provide researchers, scientists, and drug development professionals with the critical insights needed to evaluate and select the most promising scaffolds for their therapeutic programs.

The Scaffolds Under Review: A Structural and Functional Overview

The selection of a peptidomimetic scaffold is a critical decision that profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic properties. Here, we compare a novel, constrained heterocyclic system with two well-established linear and cyclic mimetics.

  • (R)-6-methoxymethyl-piperazin-2-one : This emerging scaffold belongs to the piperazinone class of heterocyclic compounds, which are increasingly explored in drug discovery.[7][8] Its rigid, cyclic backbone is designed to pre-organize appended pharmacophoric groups into a specific, low-energy conformation. This conformational constraint can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. The chiral center and methoxymethyl group offer defined vectors for chemical elaboration, allowing for precise three-dimensional exploration of a target's binding site.

  • β-Turn Mimetics : β-turns are one of the most common secondary structures in proteins, often mediating critical molecular recognition events.[1][9][10] β-turn mimetics are designed to replicate this four-amino-acid reversal of the polypeptide chain.[11] By locking the peptide into this bioactive conformation, these mimetics can achieve enhanced receptor interaction, improved stability, and better pharmacokinetic profiles compared to their more flexible linear peptide counterparts.[1][12]

  • Aza-peptides : Aza-peptides are analogues in which the α-carbon of one or more amino acid residues is substituted with a nitrogen atom.[13][14] This fundamental change introduces significant conformational restrictions and alters the electronic properties of the peptide backbone.[13] The resulting semicarbazide linkage is highly resistant to cleavage by proteases, leading to dramatically improved metabolic stability and prolonged duration of action.[13][15]

Experimental Benchmarking: Protocols and Scientific Rationale

To ensure a fair and comprehensive comparison, each scaffold must be evaluated under identical, physiologically relevant conditions. The following experimental protocols are designed to provide robust, quantitative data on the key attributes of a successful peptidomimetic.

Proteolytic Stability Assay

Causality Behind Experimental Choice: A primary motivation for developing peptidomimetics is to overcome the rapid enzymatic degradation that plagues natural peptides in vivo.[16][17][18] This assay directly measures the resistance of a compound to cleavage by proteases. We employ a multi-pronged approach, testing against both specific digestive enzymes (trypsin, chymotrypsin) and a complex biological matrix (human plasma) to simulate the environments a drug encounters upon administration.[17][18][19]

Experimental Workflow Diagram:

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis prep1 Prepare 10 mM stock solutions of test compounds in DMSO prep2 Dilute stocks to 100 µM in appropriate assay buffer (e.g., PBS) prep1->prep2 inc1 Mix compound with protease solution or human plasma prep2->inc1 inc2 Incubate at 37°C inc1->inc2 inc3 Collect aliquots at specified time points (e.g., 0, 30, 60, 120, 240 min) inc2->inc3 an1 Quench reaction with cold acetonitrile containing an internal standard inc3->an1 an2 Centrifuge to precipitate proteins an1->an2 an3 Analyze supernatant via LC-MS/MS to quantify remaining parent compound an2->an3 an4 Calculate compound half-life (t½) an3->an4

Caption: Workflow for assessing proteolytic stability via LC-MS/MS.

Step-by-Step Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of each test compound in DMSO. Subsequently, create 100 µM working solutions in a suitable aqueous buffer (e.g., PBS, pH 7.4).

  • Reaction Initiation: In separate wells of a 96-well plate, incubate the test compounds with either a solution of trypsin, chymotrypsin, or fresh human plasma at 37°C.

  • Time-Course Sampling: At designated time points (e.g., 0, 30, 60, 120, and 240 minutes), collect an aliquot from each reaction.

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding the aliquot to a 2-3 fold excess of cold acetonitrile containing a known concentration of an internal standard.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the percentage of remaining compound against time and calculate the half-life (t½) for each compound in each matrix.

Cell Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality Behind Experimental Choice: The ability of a drug to passively diffuse across cellular membranes is a critical determinant of its oral bioavailability and its capacity to reach intracellular targets.[20][21] The PAMPA model is a high-throughput, non-cell-based assay that specifically measures passive transcellular permeability.[22][23] By using a synthetic lipid membrane, it isolates this single transport mechanism, providing a clean and rapid assessment of a compound's physicochemical suitability for membrane traversal, free from the complexities of active transport or efflux.[21][23][24]

Experimental Workflow Diagram:

G cluster_setup 1. Plate Setup cluster_assay 2. Assay cluster_analysis 3. Analysis setup1 Hydrate PVDF filter plate (Donor) with buffer setup2 Coat filter with artificial membrane solution (e.g., lipid in dodecane) setup1->setup2 assay1 Add test compounds to donor plate wells setup2->assay1 setup3 Add buffer to acceptor plate wells assay2 Assemble the PAMPA 'sandwich': place donor plate onto acceptor plate setup3->assay2 assay1->assay2 assay3 Incubate at room temperature for 4-18 hours assay2->assay3 an1 Separate plates assay3->an1 an2 Measure compound concentration in both donor and acceptor wells (LC-MS/MS or UV-Vis) an1->an2 an3 Calculate permeability coefficient (Pe) an2->an3

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Protocol:

  • Membrane Preparation: A filter plate (donor plate) is coated with a solution of lipids (e.g., phosphatidylcholine) in an organic solvent like dodecane, which forms an artificial membrane.

  • Compound Addition: The test compounds are added to the wells of the donor plate.

  • Assay Assembly: The donor plate is placed on top of an acceptor plate containing buffer, creating a "sandwich."

  • Incubation: The assembly is incubated at room temperature for a defined period (typically 4-18 hours), allowing the compounds to diffuse from the donor to the acceptor compartment.

  • Concentration Measurement: Following incubation, the concentration of the compound is measured in both the donor and acceptor wells, typically by LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the measured concentrations and assay parameters.

Target Binding Affinity: Surface Plasmon Resonance (SPR)

Causality Behind Experimental Choice: High-affinity binding to the intended biological target is fundamental to a drug's potency. Surface Plasmon Resonance (SPR) is a label-free, real-time technology that provides detailed information on binding events.[25][26] It allows for the precise determination of not only the binding affinity (KD) but also the kinetics of the interaction—the association rate (kon) and dissociation rate (koff).[25][27] This kinetic data is invaluable for lead optimization, offering insights into the residence time and dynamic behavior of the drug-target complex.[27]

Experimental Workflow Diagram:

G cluster_prep 1. Preparation cluster_binding 2. Binding Cycle cluster_analysis 3. Data Analysis prep1 Immobilize purified target protein (ligand) onto the sensor chip surface bind1 Inject analyte over surface (Association phase) prep1->bind1 prep2 Prepare serial dilutions of test compound (analyte) in running buffer prep2->bind1 bind2 Switch to running buffer (Dissociation phase) bind1->bind2 bind3 Inject regeneration solution to remove bound analyte bind2->bind3 an1 Repeat cycle for each analyte concentration bind3->an1 an1->bind1 an2 Fit sensorgram data to a suitable binding model an1->an2 After all concentrations an3 Determine kon, koff, and KD an2->an3

Caption: Workflow for determining binding kinetics and affinity using SPR.

Step-by-Step Protocol:

  • Ligand Immobilization: The purified target protein (ligand) is covalently attached to the surface of a sensor chip.

  • Analyte Injection: A solution containing the test compound (analyte) is flowed over the chip surface. Binding to the immobilized ligand causes a change in mass at the surface, which is detected as a change in the refractive index and measured in real-time. This is the association phase.

  • Dissociation: The analyte solution is replaced with a continuous flow of buffer, and the dissociation of the compound from the target is monitored.

  • Regeneration: A specific regeneration solution is injected to strip all remaining bound analyte from the ligand, preparing the surface for the next cycle.

  • Kinetic Analysis: By performing this cycle with a range of analyte concentrations, a full set of binding curves (sensorgrams) is generated. This data is then fitted to a kinetic model to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Comparative Data Summary

The following table summarizes the anticipated performance of each scaffold class based on its intrinsic structural properties. Experimental validation using the protocols above is required to confirm these hypotheses for a specific target and compound series.

Parameter(R)-6-methoxymethyl-piperazin-2-oneβ-Turn MimeticsAza-peptides
Proteolytic Stability (t½) High: The non-peptidic, heterocyclic backbone is resistant to cleavage by standard proteases.Moderate to High: Stability is increased, but depends on the specific mimetic design and the nature of the exposed residues.Very High: The N-C bond of the aza-residue is not recognized or cleaved by proteases.[13]
Cell Permeability (Pₑ) Moderate to High: The relatively small, rigid structure can shield polar groups, potentially improving passive diffusion.Variable: Permeability is highly dependent on the overall size, charge, and lipophilicity of the specific mimetic.Low to Moderate: The increased polarity from the additional nitrogen atom can sometimes hinder passive membrane transport.
Target Binding Affinity (Kᴅ) Potentially High: Conformational rigidity can reduce the entropic cost of binding, leading to high affinity.High: Designed to precisely mimic a known bioactive conformation, often resulting in potent binding.[1]Moderate to High: Can retain high affinity, though the altered backbone geometry may require re-optimization of side-chain interactions.[13]

Conclusion and Strategic Outlook

This guide provides a self-validating framework for the objective comparison of peptidomimetic scaffolds. The experimental protocols for stability, permeability, and affinity assessment form a comprehensive toolkit for any drug discovery program.

The novel (R)-6-methoxymethyl-piperazin-2-one scaffold presents a compelling profile. Its inherent proteolytic stability and conformationally constrained nature suggest a strong potential for developing drug candidates with high affinity and favorable pharmacokinetic properties. While established scaffolds like β-turn mimetics and aza-peptides offer proven strategies for enhancing stability and potency, the piperazinone scaffold provides a distinct and potentially advantageous entry into novel chemical space.

Ultimately, the optimal choice of scaffold is context-dependent, relying on the specific biological target and the desired therapeutic profile. The rigorous, head-to-head benchmarking outlined herein is the most effective strategy for making an informed, data-driven decision, thereby accelerating the journey from a promising peptide lead to a viable clinical candidate.

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